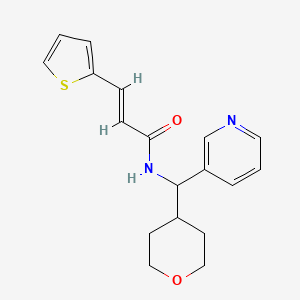
(E)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)-3-(thiophen-2-yl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)-3-(thiophen-2-yl)acrylamide is a useful research compound. Its molecular formula is C18H20N2O2S and its molecular weight is 328.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
(E)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)-3-(thiophen-2-yl)acrylamide is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Compound Overview
The compound's molecular formula is C18H20N2O2S, with a molecular weight of 328.43 g/mol. Its structure features a pyridine ring, a tetrahydropyran ring, and a thiophene ring, which are known to contribute to various biological activities due to their unique steric and electronic properties.
1. Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For example, studies have shown that derivatives containing thiophene and pyridine rings can inhibit cell proliferation in various cancer cell lines. A notable study demonstrated that such compounds could induce apoptosis in human cancer cells by activating caspase pathways and disrupting mitochondrial function .
2. Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Compounds with similar functional groups have been reported to exhibit antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, a study on related tetrahydropyran derivatives indicated their effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) in the low micromolar range.
3. Anti-inflammatory Effects
There is evidence that compounds containing thiophene and pyridine moieties can modulate inflammatory responses. Research has shown that these compounds reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro, suggesting a mechanism for their anti-inflammatory effects .
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer progression or inflammation.
- Receptor Modulation : It may interact with various receptors, including those involved in pain perception or immune response modulation.
Case Study 1: Anticancer Activity
In a study published in Bioorganic & Medicinal Chemistry, researchers synthesized several derivatives of the compound and tested their cytotoxic effects on breast cancer cell lines. The results showed that certain modifications increased the potency significantly compared to the parent compound, suggesting structure–activity relationships that could guide future drug design .
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial potential of related compounds against clinical isolates of bacteria. The findings revealed that modifications in the thiophene ring enhanced antibacterial activity, highlighting the importance of structural optimization for therapeutic applications.
Data Tables
Propiedades
IUPAC Name |
(E)-N-[oxan-4-yl(pyridin-3-yl)methyl]-3-thiophen-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2S/c21-17(6-5-16-4-2-12-23-16)20-18(14-7-10-22-11-8-14)15-3-1-9-19-13-15/h1-6,9,12-14,18H,7-8,10-11H2,(H,20,21)/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRWFXRKWAXWYMQ-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(C2=CN=CC=C2)NC(=O)C=CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCC1C(C2=CN=CC=C2)NC(=O)/C=C/C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














